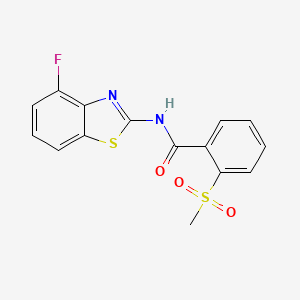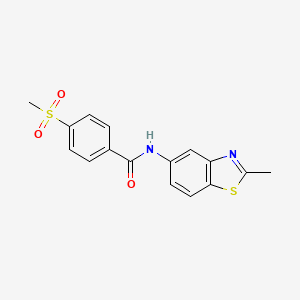![molecular formula C17H17N3O4 B6510335 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902920-35-8](/img/structure/B6510335.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, commonly referred to as 3DMPPD, is an organic compound that has recently become a subject of scientific research. It is a member of the pyrido[2,3-d]pyrimidine family and has been found to possess unique properties, making it an attractive candidate for a range of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3DMPPD has been explored for a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 3DMPPD has been explored for its potential as an anti-inflammatory, anti-fungal, and anti-bacterial agent.
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission . High levels of acetylcholine are considered desirable in patients with certain conditions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter . The compound’s high affinity for AChE suggests that it may bind to the enzyme’s active site, preventing acetylcholine from accessing this site and being hydrolyzed .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine . By preventing the breakdown of acetylcholine, the compound prolongs the action of this neurotransmitter, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can have various molecular and cellular effects. For instance, enhanced cholinergic transmission can improve cognitive function in patients with neurodegenerative disorders .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3DMPPD in laboratory experiments is its high efficiency in synthesis. Its synthesis process is relatively straightforward and yields a high yield of over 99%. Additionally, 3DMPPD has been found to possess a variety of biochemical and physiological effects, making it an attractive candidate for a range of scientific research applications. The main limitation of using 3DMPPD in laboratory experiments is its lack of understanding of its mechanism of action. While it is believed to act as an inhibitor of acetylcholinesterase, its exact mechanism of action is not yet known.
Direcciones Futuras
The potential future directions for 3DMPPD are numerous. Further research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research should be conducted to explore its potential as an anti-cancer agent, as well as its potential as an anti-inflammatory, anti-fungal, and anti-bacterial agent. Additionally, further research should be conducted to explore its potential applications in medical treatments. Finally, further research should be conducted to explore its potential as a drug candidate and its potential side effects.
Métodos De Síntesis
The synthesis of 3DMPPD involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetaldehyde with p-toluenesulfonyl isocyanide to form the intermediate 3,4-dimethoxyphenylacetyl isocyanide. This intermediate is then reacted with 2-amino-1,3-dimethylpyridinium iodide to form 3DMPPD. This method has been found to be a highly efficient synthesis route for the compound, with a yield of over 99%.
Análisis Bioquímico
Cellular Effects
It’s possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-6-5-11(10-14(13)24-2)7-9-20-16(21)12-4-3-8-18-15(12)19-17(20)22/h3-6,8,10H,7,9H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGVCHOGGINWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=O)N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B6510267.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6510274.png)
![11-acetyl-4-(3-chloro-2-methylphenyl)-6-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6510288.png)
![N-(3-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B6510298.png)

![3-[(4-methylphenyl)methyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510301.png)
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6510304.png)
![3-[(2-chlorophenyl)methyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510307.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B6510316.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6510327.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6510340.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510345.png)
![3-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510351.png)